molecular formula C17H15ClN4O4S B13755068 2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-5-methyl-3h-pyrazol-3-one CAS No. 24886-39-3

2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-5-methyl-3h-pyrazol-3-one

Cat. No.: B13755068
CAS No.: 24886-39-3
M. Wt: 406.8 g/mol
InChI Key: DFFCGGPSQUCANU-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-5-methyl-3h-pyrazol-3-one is a complex organic compound with significant applications in various fields This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxyphenyl group, and a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-5-methyl-3h-pyrazol-3-one typically involves multiple steps. One common method includes the following steps:

    Formation of the Azo Compound: The synthesis begins with the diazotization of 2-hydroxy-5-(methylsulphonyl)aniline, followed by coupling with 3-chlorobenzene to form the azo compound.

    Cyclization: The azo compound is then subjected to cyclization with ethyl acetoacetate under acidic conditions to form the pyrazolone ring.

    Final Modifications: The final product is obtained after purification and any necessary modifications to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-5-methyl-3h-pyrazol-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-5-methyl-3h-pyrazol-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-5-methyl-3h-pyrazol-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxyphenyl]azo]-5-methyl-3h-pyrazol-3-one: Lacks the methylsulphonyl group, leading to different reactivity and applications.

    2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-3h-pyrazol-3-one: Similar structure but lacks the methyl group, affecting its chemical properties.

Uniqueness

The presence of the methylsulphonyl group in 2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-5-methyl-3h-pyrazol-3-one imparts unique chemical properties, such as increased solubility and specific reactivity, making it distinct from similar compounds.

Properties

CAS No.

24886-39-3

Molecular Formula

C17H15ClN4O4S

Molecular Weight

406.8 g/mol

IUPAC Name

2-(3-chlorophenyl)-4-[(2-hydroxy-5-methylsulfonylphenyl)diazenyl]-5-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C17H15ClN4O4S/c1-10-16(17(24)22(21-10)12-5-3-4-11(18)8-12)20-19-14-9-13(27(2,25)26)6-7-15(14)23/h3-9,16,23H,1-2H3

InChI Key

DFFCGGPSQUCANU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=C(C=CC(=C2)S(=O)(=O)C)O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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